molecular formula C11H11NO3 B13458095 [5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol

[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol

Cat. No.: B13458095
M. Wt: 205.21 g/mol
InChI Key: LNCDCWFFTCNXEH-UHFFFAOYSA-N
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Description

[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol is an organic compound that features a methanol group attached to an oxazole ring, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an amino alcohol in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

    Oxidation: 5-(4-Methoxyphenyl)-1,3-oxazol-2-carboxylic acid.

    Reduction: 5-(4-Methoxyphenyl)-1,3-oxazolidine.

    Substitution: 5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]methanol.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets to modulate biological pathways involved in disease processes.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and methoxyphenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxybenzyl alcohol

Uniqueness

Compared to similar compounds, [5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol has a unique combination of an oxazole ring and a methanol group, which may confer distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-2-8(3-5-9)10-6-12-11(7-13)15-10/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCDCWFFTCNXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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